molecular formula C10H12F3NO B2501607 Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide CAS No. 2224507-89-3

Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide

Cat. No.: B2501607
CAS No.: 2224507-89-3
M. Wt: 219.207
InChI Key: WTQVQJVYFIDQBT-HTQZYQBOSA-N
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Description

Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring with a trifluoromethyl group is synthesized through a series of reactions, including cyclization and trifluoromethylation.

    Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced through a reaction involving the appropriate amine and acyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rac-[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride
  • Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Uniqueness

Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h2-4,7-8H,1,5-6H2,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQVQJVYFIDQBT-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC=CCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CC=CC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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